molecular formula C12H16N2O2 B2984142 3-(2-Bicyclo[2.2.1]heptanyl)-1-methylpyrazole-4-carboxylic acid CAS No. 2028567-19-1

3-(2-Bicyclo[2.2.1]heptanyl)-1-methylpyrazole-4-carboxylic acid

Cat. No.: B2984142
CAS No.: 2028567-19-1
M. Wt: 220.272
InChI Key: WLQWYWFNWLDBPQ-UHFFFAOYSA-N
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Description

3-(2-Bicyclo[2.2.1]heptanyl)-1-methylpyrazole-4-carboxylic acid is a bicyclic pyrazole derivative characterized by a norbornane (bicyclo[2.2.1]heptane) moiety substituted at the pyrazole ring’s 3-position and a carboxylic acid group at the 4-position. This structure confers unique steric and electronic properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(2-bicyclo[2.2.1]heptanyl)-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-14-6-10(12(15)16)11(13-14)9-5-7-2-3-8(9)4-7/h6-9H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQWYWFNWLDBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CC3CCC2C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Bicyclo[2.2.1]heptanyl)-1-methylpyrazole-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to explore its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and various case studies that highlight its pharmacological properties.

The chemical formula of this compound is C11H17N3C_{11}H_{17}N_{3} with a molecular weight of 191.28 g/mol. The compound is characterized by its bicyclic structure, which contributes to its unique biological properties.

PropertyValue
Chemical FormulaC11H17N3
Molecular Weight191.28 g/mol
IUPAC NameThis compound
PubChem CID71683192

Antitumor Activity

Recent studies have indicated that pyrazole derivatives, including compounds similar to this compound, exhibit significant antitumor activity by inhibiting key signaling pathways involved in cancer progression, such as BRAF(V600E) and EGFR pathways . The structure-activity relationship (SAR) analysis suggests that modifications in the pyrazole ring can enhance antitumor efficacy.

Anti-inflammatory and Antibacterial Properties

In addition to antitumor effects, pyrazole derivatives have shown promising anti-inflammatory and antibacterial activities. For instance, compounds derived from pyrazoles have been reported to inhibit the production of pro-inflammatory cytokines and exhibit antibacterial effects against various pathogens . The mechanism often involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Case Studies

  • Antifungal Activity : A study evaluated the antifungal activity of novel pyrazole derivatives against several phytopathogenic fungi. The results demonstrated that certain derivatives exhibited moderate to excellent antifungal activity, outperforming standard treatments like boscalid .
  • Xanthine Oxidase Inhibition : Another investigation focused on the inhibitory effects of pyrazole-based compounds on xanthine oxidase (XO), an enzyme involved in uric acid production. Compounds similar to this compound showed moderate inhibitory activity, suggesting potential applications in treating gout and other hyperuricemia-related conditions .

Structure-Activity Relationships (SAR)

The biological activities of this compound can be attributed to its structural features:

  • Bicyclic Structure : The bicyclic component enhances binding affinity to biological targets.
  • Functional Groups : The presence of carboxylic acid and methyl groups plays a crucial role in modulating biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 3-[[[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]amino]carbonyl]bicyclo[2.2.1]heptane-2-carboxylic Acid

CAS : 1005251-84-2
Molecular Formula : C₁₅H₂₁N₃O₃
Molar Mass : 291.35 g/mol

Structural Similarities and Differences:
Feature Target Compound Analog (CAS 1005251-84-2)
Bicycloheptanyl Group At pyrazole 3-position At bicycloheptane 3-position
Pyrazole Substituents 1-methyl, 4-carboxylic acid 1,3-dimethyl, 4-methylaminocarbonyl
Functional Groups Carboxylic acid (direct) Amide linkage (carbamoyl)
Molecular Complexity Lower (no amide bond) Higher (amide and additional methyl)

However, steric hindrance from the dimethylpyrazole group in the analog could reduce bioavailability .

Mercury-Containing Bicycloheptanyl Derivatives

Several mercury-based bicycloheptanyl compounds are documented in the Pharos Project (e.g., [89036-46-4], [42085-80-3]). These include:

  • 4-Bicyclo[2.2.1]heptanyl(2-methylpropyl)mercury ([89036-46-4])
  • Chloro-(2-methoxy-3-bicyclo[2.2.1]heptanyl)mercury ([42085-80-3])
Comparison with Target Compound:
Property Target Compound Mercury Analogs
Metal Content None Mercury (toxic, heavy metal)
Reactivity Carboxylic acid reactivity (e.g., salt formation) Organomercury reactivity (e.g., redox instability)
Applications Potential drug candidates Historical use in catalysis/synthesis

The absence of mercury in the target compound eliminates toxicity concerns associated with organomercurials, making it more suitable for biomedical applications .

Functional Group Variations in Pyrazole Derivatives

Pyrazole-carboxylic acids with bicyclic substituents are rare. A notable example is 4-Chloromercuribenzoic acid ([59-85-8]), which shares a carboxylic acid group but lacks the bicycloheptanyl system. Its mercury content limits its utility compared to the target compound .

Research Implications

The target compound’s combination of a rigid bicycloheptanyl scaffold and pyrazole-carboxylic acid functionality positions it as a promising candidate for:

  • Drug Design : Enhanced binding affinity due to steric effects.
  • Materials Science : Thermal stability from the bicyclic system.

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